Dicyclohexyl disulfide is an organosulfur compound with the molecular formula . It features two cyclohexyl groups connected by a disulfide bond. This compound is known for its unique structural properties, which contribute to its reactivity and biological activity. Dicyclohexyl disulfide is primarily used in organic synthesis and as a reagent in various bio
Dicyclohexyl disulfide does not have a well-defined mechanism of action in biological systems. Its primary use is as a flavoring agent, and its interaction with taste receptors remains unexplored in scientific literature.
Dicyclohexyl disulfide exhibits significant biological activity due to its ability to interact with various enzymes and proteins. It acts as a reducing agent that can break disulfide bonds in proteins, leading to alterations in protein structure and function. Notably, it interacts with cysteine residues in proteins, forming mixed disulfides that can inhibit or activate enzyme activity depending on the context. For instance, it has been shown to inhibit protein tyrosine phosphatases by forming disulfide bonds with active site cysteine residues, thereby affecting cell signaling pathways .
Dicyclohexyl disulfide can be synthesized through several methods:
Dicyclohexyl disulfide finds applications in various fields:
Dicyclohexyl disulfide shares structural similarities with several other organosulfur compounds. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Dithiobis(2-nitrobenzoic acid) | Disulfide | Used primarily for protein quantification |
| Dimethyl disulfide | Disulfide | Volatile compound with strong odor; used in agriculture |
| Diphenyl disulfide | Disulfide | Known for its role in organic synthesis |
| Dicyclopentyl disulfide | Disulfide | Similar structure but different ring size |
Dicyclohexyl disulfide's unique combination of two cyclohexyl groups provides distinct steric properties compared to other similar compounds. Its ability to form stable mixed disulfides makes it particularly valuable in biochemical applications involving protein interactions and enzyme regulation. Additionally, its reactivity profile allows for diverse synthetic applications that are not as prevalent in simpler organosulfur compounds.
Dicyclohexyl disulfide exhibits a distinctive molecular architecture characterized by two cyclohexyl groups connected through a disulfide bridge. The compound possesses the molecular formula C₁₂H₂₂S₂ with a molecular weight of 230.43 g/mol [1]. The IUPAC systematic name is (cyclohexyldisulfanyl)cyclohexane, reflecting the symmetric nature of the molecule where each sulfur atom is bonded to a cyclohexyl ring [2].
The molecular structure demonstrates remarkable symmetry, with the disulfide bond serving as the central connecting element between the two cyclohexyl moieties . The compound's three-dimensional structure can be described using its SMILES notation: C1CCC(CC1)SSC2CCCCC2, which illustrates the connectivity between the cyclohexyl rings through the sulfur-sulfur bond [2]. The InChI key ODHAQPXNQDBHSH-UHFFFAOYSA-N provides a unique identifier for this specific molecular arrangement [2].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₂₂S₂ | [1] |
| Molecular Weight | 230.43 g/mol | [1] |
| IUPAC Name | (cyclohexyldisulfanyl)cyclohexane | [2] |
| CAS Registry Number | 2550-40-5 | [1] |
| InChI Key | ODHAQPXNQDBHSH-UHFFFAOYSA-N | [2] |
| SMILES | C1CCC(CC1)SSC2CCCCC2 | [2] |
The crystalline structure analysis reveals that dicyclohexyl disulfide can exist in different polymorphic forms, though comprehensive crystallographic data specific to this compound remains limited in the available literature. Research on related disulfide compounds suggests that crystal modification can be solvent-dependent, with different crystallization conditions potentially yielding distinct polymorphic forms [4]. The compound's crystalline behavior is influenced by intermolecular interactions, particularly those involving the disulfide bridge and the bulky cyclohexyl substituents.
The nuclear magnetic resonance spectroscopic characteristics of dicyclohexyl disulfide are dominated by the cyclohexyl ring systems. The ¹H NMR spectrum exhibits complex multiplet patterns characteristic of cyclohexyl ring protons, with the chemical shifts and coupling patterns reflecting the chair conformation of the cyclohexyl rings [5]. The protons adjacent to the sulfur atoms display distinctive chemical shifts due to the electron-withdrawing nature of the disulfide group.
The ¹³C NMR spectrum shows characteristic cyclohexyl carbon signals, with the carbon atoms directly bonded to sulfur exhibiting downfield shifts compared to the remaining ring carbons [5]. The symmetrical nature of the molecule results in a simplified carbon spectrum, with equivalent carbons from both cyclohexyl rings producing identical signals.
Infrared spectroscopy reveals characteristic absorption bands for dicyclohexyl disulfide, with the most notable being the sulfur-sulfur stretch vibration [5]. The S-S stretching frequency provides a diagnostic fingerprint for the disulfide functional group within the molecule. Additional characteristic absorptions include C-H stretching vibrations from the cyclohexyl rings and various C-C stretching and bending modes.
| Spectroscopic Technique | Key Characteristics | Typical Features |
|---|---|---|
| ¹H NMR | Cyclohexyl CH protons | Complex multiplet patterns |
| ¹³C NMR | Cyclohexyl carbon signals | Characteristic chemical shifts |
| Infrared (IR) | S-S stretch vibration | Diagnostic frequency |
Mass spectrometric analysis of dicyclohexyl disulfide reveals distinctive fragmentation patterns characteristic of disulfide-containing compounds. Under electron ionization conditions, the molecular ion peak appears at m/z 230, corresponding to the molecular weight of the compound [6]. However, the molecular ion peak is often weak due to the inherent instability of the disulfide bond under high-energy ionization conditions.
The fragmentation pathways are dominated by α-cleavage reactions, where the disulfide bond undergoes homolytic cleavage to generate cyclohexyl sulfur radicals [7]. These primary fragments subsequently undergo secondary fragmentation processes, including ring opening and hydrogen rearrangements. The cyclohexyl rings also contribute to the fragmentation pattern through characteristic ring-opening processes that generate smaller fragment ions.
Disulfide bond cleavage represents a major fragmentation pathway, with the S-S bond readily breaking under mass spectrometric conditions [8]. This cleavage can occur through various mechanisms, including direct bond rupture and electron capture processes. The resulting fragment ions provide valuable structural information about the disulfide connectivity and the nature of the substituent groups.
| Fragmentation Type | Characteristic Features | Reference |
|---|---|---|
| α-Cleavage | Loss of cyclohexyl radical | [7] |
| Disulfide Bond Cleavage | S-S bond breaking | [8] |
| Cyclohexyl Ring Fragmentation | Ring opening patterns | [6] |
| Molecular Ion Peak | m/z 230 (often weak) | [6] |
Recent advances in fragment correlation mass spectrometry have enabled more detailed characterization of disulfide cleavage pathways [8]. These techniques allow for the determination of branching ratios for different fragmentation routes, providing quantitative information about the relative probabilities of various cleavage mechanisms. Such analyses have revealed that disulfide bond fragmentation can proceed through multiple pathways, including both sulfur-sulfur and carbon-sulfur bond cleavages.
Dicyclohexyl disulfide demonstrates characteristic thermal behavior with multiple boiling point determinations reported under different pressure conditions. At atmospheric pressure, the compound exhibits a boiling point of 331.2 ± 9.0°C [9]. Under reduced pressure conditions, significantly lower boiling points are observed: 110°C at 0.7 mmHg [10] and 162-163°C at 6 mmHg [11]. These pressure-dependent boiling points reflect the compound's relatively high molecular weight and intermolecular forces.
The vapor pressure profile of dicyclohexyl disulfide indicates low volatility at ambient conditions, with a vapor pressure of 0.000400 mmHg at 25°C [12]. This low vapor pressure is consistent with the compound's high boiling point and substantial intermolecular interactions. The vapor pressure behavior follows typical trends for organic disulfides, with exponential increases observed at elevated temperatures.
| Property | Value | Pressure/Temperature | Reference |
|---|---|---|---|
| Boiling Point | 331.2 ± 9.0°C | 760 mmHg | [9] |
| Boiling Point | 110°C | 0.7 mmHg | [10] |
| Boiling Point | 162-163°C | 6 mmHg | [11] |
| Vapor Pressure | 0.000400 mmHg | 25°C | [12] |
The flash point of dicyclohexyl disulfide is reported as greater than 110°C [13], indicating relatively low fire hazard under normal handling conditions. The compound's thermal stability extends to its flash point characteristics, with the relatively high flash point reflecting the low volatility and thermal stability of the disulfide bond under moderate heating conditions.
The melting point behavior of dicyclohexyl disulfide presents some complexity, with limited definitive data available in the literature. Most sources report the melting point as not available or not determined [14], suggesting either that the compound may not exhibit a distinct melting point or that comprehensive thermal analysis has not been conducted. Predictive models suggest a melting point around 44°C based on molecular structure correlations [15].
The absence of well-defined melting point data may indicate potential polymorphic behavior or the existence of metastable phases. Polymorphism in disulfide compounds can arise from different conformational arrangements of the sulfur-sulfur bond and varying intermolecular packing arrangements [16]. The bulky cyclohexyl substituents may contribute to conformational flexibility, potentially leading to multiple solid-state forms.
| Thermal Property | Value | Reference |
|---|---|---|
| Melting Point | Not definitively established | [14] |
| Predicted Melting Point | ~44°C | [15] |
| Decomposition Temperature | Not available | [17] |
| Thermal Stability | Stable under proper storage | [17] |
The compound exhibits thermal stability under appropriate storage conditions, with recommended storage temperatures below 15°C to maintain stability [10]. The thermal decomposition behavior has not been extensively characterized, though the compound is reported to be stable under proper storage conditions [17]. The absence of specific decomposition temperature data suggests that thermal decomposition occurs gradually over a range of temperatures rather than at a distinct decomposition point.
Irritant